
tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate: is a chemical compound with the molecular formula C12H20F2NO2 It is known for its unique structure, which includes a tert-butyl group, an amino group, and a difluorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate typically involves the reaction of tert-butyl 2-bromoacetate with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of amino acids and their derivatives with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds .
Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate
- tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)propionate
- tert-Butyl 2-amino-2-(4,4-difluorocyclohexyl)butyrate
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C12H21F2NO2 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4,4-difluorocyclohexyl)acetate |
InChI |
InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)9(15)8-4-6-12(13,14)7-5-8/h8-9H,4-7,15H2,1-3H3 |
InChI Key |
QRTKAJPCVIWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC(CC1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)

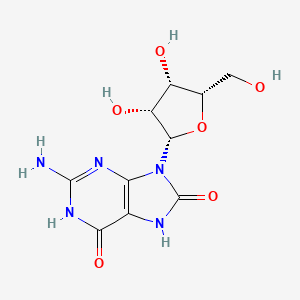
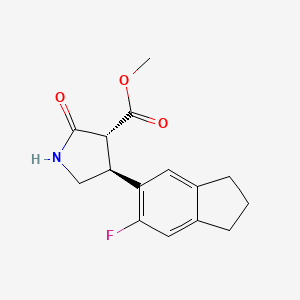
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
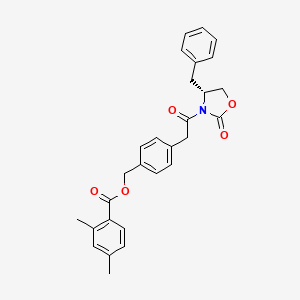
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
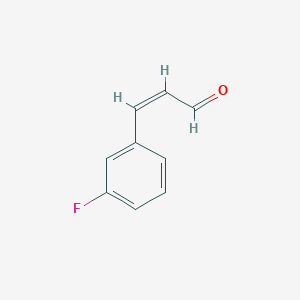

![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
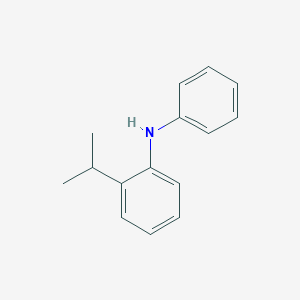

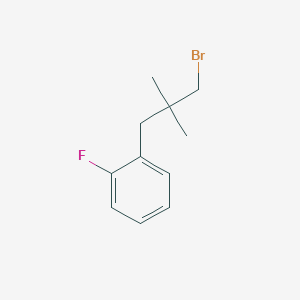
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
